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Compound Name: Sodium glyoxylate

Cat. No.: B1260150 Get Quote

A Comparative Analysis of Enzyme Kinetics with
Sodium Glyoxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters of several key

enzymes when interacting with sodium glyoxylate and related substrates. The data presented

is compiled from multiple peer-reviewed studies to offer an objective overview for researchers

in enzymology, metabolic pathway analysis, and drug development.

Quantitative Kinetic Data Comparison
The following tables summarize the Michaelis-Menten constants (Km), maximum reaction

velocities (Vmax), and catalytic efficiencies (kcat/Km) of various enzymes with sodium
glyoxylate and other relevant substrates. These parameters are crucial for understanding

enzyme-substrate affinity and catalytic activity.
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Enzyme Substrate Km (mM)

Vmax
(µmol
min-1
mg-1)

kcat (s-1)
kcat/Km
(s-1 mM-
1)

Organism
/Source

Glyoxylate

Reductase/

Hydroxypyr

uvate

Reductase

(GRHPR)

Glyoxylate 1.0 - - -

Human

(recombina

nt)[1]

Hydroxypyr

uvate
- - - -

Human

(recombina

nt)[1]

Glyoxylate 0.9873 30.1 18.3 0.02
Bacillus

subtilis[2]

Hydroxypyr

uvate
0.1309 31.0 18.8 0.14

Bacillus

subtilis[2]

Glyoxylate 0.0045 - - -

Arabidopsi

s

(recombina

nt)[3]

Succinic

Semialdeh

yde

0.87 - - -

Arabidopsi

s

(recombina

nt)[3]

Lactate

Dehydroge

nase (LDH)
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Glyoxylate

(Reduction

)

9.9

(LDHB),

29.3

(LDHA)

- - -

Human

(recombina

nt)[1]

Glyoxylate

(Oxidation)

0.26

(LDHB),

0.18

(LDHA)

- - -

Human

(recombina

nt)[1]

Glyoxylate

(Reduction

)

- - - -
Rabbit

muscle[4]

Glyoxylate

(Oxidation)
- - - -

Rabbit

muscle[4]

Glyoxylate

(Reduction

)

- - - -
Chicken

liver[5]

Glyoxylate

(Oxidation)
- - - -

Chicken

liver[5]

Note: A '-' indicates that the data was not provided in the cited source.

Experimental Protocols
The kinetic parameters listed above were determined using various experimental

methodologies. Below are summaries of the typical protocols employed in the cited studies.

General Enzyme Kinetic Assay Protocol
(Spectrophotometric)
A common method for determining enzyme kinetics involves monitoring the change in

absorbance of NAD(P)H at 340 nm.[2][4][6]

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a

specific buffer at a defined pH and temperature. For glyoxylate reductase, a typical buffer is
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Tris-HCl.[2]

Component Addition: The necessary cofactors (e.g., NADPH or NADH) and the enzyme are

added to the reaction mixture and allowed to equilibrate.[1][2]

Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., sodium
glyoxylate).

Data Acquisition: The change in absorbance at 340 nm is monitored over time using a

spectrophotometer. The initial reaction velocity is calculated from the linear portion of the

absorbance versus time plot.

Parameter Calculation: The Michaelis-Menten parameters (Km and Vmax) are determined

by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten

equation.[7][8]

Specific Conditions from Literature
Bacillus subtilis Glyoxylate Reductase/Hydroxypyruvate Reductase: Assays were conducted

at 298 K in 200 mM Tris-HCl buffer at pH 8.0 with 0.2 mM NADPH.[2]

Sinorhizobium meliloti Glyoxylate/Hydroxypyruvate Reductases (SmGhrA and SmGhrB):

Kinetic assays were performed at 25°C in a buffer containing 150 mM NaCl and 150 mM

Tris-HCl at pH 7.5. The reaction was initiated by adding the substrate to a mixture of the

enzyme and NADPH.[6]

Human Lactate Dehydrogenase (LDHA and LDHB): For the oxidation of glyoxylate, NAD+

was used as the cofactor.[1] For the reduction of glyoxylate, NADH was the preferred

cofactor.[1]

Visualizing Metabolic Pathways and Workflows
To better understand the context of these enzymatic reactions and the general workflow of a

kinetic study, the following diagrams are provided.
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Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate

Synthase.
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Caption: A generalized workflow for a spectrophotometric enzyme kinetic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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